Cas no 1824101-63-4 (2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile)
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL12890288
- 1824101-63-4
- 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
- AKOS024124438
- F2147-7104
- 2-(4-formylpyrazol-1-yl)acetonitrile
-
- Inchi: 1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2
- InChI Key: OSLUIMGZDYGNNS-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(CC#N)C=1
Computed Properties
- Exact Mass: 135.043261791g/mol
- Monoisotopic Mass: 135.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 58.7Ų
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F176606-100mg |
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 100mg |
$ 210.00 | 2022-06-05 | ||
| TRC | F176606-500mg |
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 500mg |
$ 795.00 | 2022-06-05 | ||
| TRC | F176606-1g |
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 1g |
$ 1200.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4800-100MG |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95% | 100MG |
¥ 1,392.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4800-250MG |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95% | 250MG |
¥ 2,230.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4800-500MG |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95% | 500MG |
¥ 3,715.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4800-1G |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95% | 1g |
¥ 5,570.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4800-5G |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95% | 5g |
¥ 16,711.00 | 2023-04-14 | |
| Life Chemicals | F2147-7104-0.25g |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95%+ | 0.25g |
$760.0 | 2023-09-06 | |
| Life Chemicals | F2147-7104-0.5g |
2-(4-formyl-1H-pyrazol-1-yl)acetonitrile |
1824101-63-4 | 95%+ | 0.5g |
$800.0 | 2023-09-06 |
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile Suppliers
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Research Brief on 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile (CAS: 1824101-63-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
The compound 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile (CAS: 1824101-63-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an updated overview of the latest studies involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.
Recent literature highlights the role of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile as a crucial building block in the development of novel heterocyclic compounds. Its unique structural features, including the formyl and nitrile functional groups, enable diverse chemical transformations, making it a valuable scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of pyrazole-based kinase inhibitors, which exhibited promising activity against cancer-related targets.
In addition to its synthetic applications, 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile has been investigated for its direct biological effects. A recent preprint on bioRxiv reported its potential as a modulator of inflammatory pathways, with preliminary data suggesting its ability to inhibit NF-κB signaling in macrophage cell lines. While further validation is required, these findings open new avenues for exploring its therapeutic potential in inflammatory diseases.
The compound's mechanism of action and structure-activity relationships (SAR) have also been subjects of ongoing research. Computational studies utilizing molecular docking and density functional theory (DFT) calculations have provided insights into its binding interactions with biological targets. These in silico approaches, combined with experimental validation, are expected to accelerate the optimization of derivatives for enhanced potency and selectivity.
From a pharmaceutical development perspective, recent patents (e.g., WO2023056321) have disclosed formulations incorporating 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile derivatives for targeted drug delivery systems. Its chemical stability and compatibility with various formulation excipients make it an attractive candidate for further preclinical evaluation.
Despite these advancements, challenges remain in scaling up its synthesis and improving its pharmacokinetic properties. Current research efforts are focused on developing more efficient synthetic routes and exploring prodrug strategies to enhance bioavailability. Collaborative initiatives between academic and industrial researchers are expected to drive progress in this area.
In conclusion, 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile (1824101-63-4) represents a promising chemical entity with multifaceted applications in drug discovery and development. The convergence of synthetic chemistry, computational biology, and pharmacological studies continues to uncover its potential, positioning it as a compound of significant interest for future research in chemical biology and pharmaceutical sciences.
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